molecular formula C8H5N3O4 B1422084 3-Methyl-2,6-dinitrobenzonitrile CAS No. 948-30-1

3-Methyl-2,6-dinitrobenzonitrile

Cat. No. B1422084
CAS RN: 948-30-1
M. Wt: 207.14 g/mol
InChI Key: GWFIKVZNVDFMQB-UHFFFAOYSA-N
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Description

3-Methyl-2,6-dinitrobenzonitrile is a chemical compound with the molecular formula C8H5N3O4 . It is also known as 4-cyano-2,6-dinitrotoluene .


Molecular Structure Analysis

The molecular structure of 3-Methyl-2,6-dinitrobenzonitrile consists of 8 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 207.143 Da .

Scientific Research Applications

Synthesis and Characterization

The synthesis process of compounds related to 3-Methyl-2,6-dinitrobenzonitrile, such as 3,5-dinitrobenzonitrile, has been studied. Si-yuan (2009) detailed a process involving nitration, esterification, amination, and dehydration, achieving a yield of 42.9% for 3,5-dinitrobenzonitrile (Jia Si-yuan, 2009).

Charge-Transfer Complexes

Research by Hosomi, Ohba, and Ito (2000) focused on the charge-transfer complexes of N-methyl-and N-ethylcarbazole with 3,5-dinitrobenzonitrile, demonstrating the formation of one-dimensional columns through alternate stacking of donor and acceptor molecules (H. Hosomi, S. Ohba, Y. Ito, 2000).

Reaction Mechanism Study

Abe (1983) investigated the reaction mechanism of 3,5-dinitrobenzonitrile with sodium methoxide in methanol, leading to the formation of methoxy(3,5-dinitrophenyl)methanimine (T. Abe, 1983).

Crystal Structure Analysis

The crystal structures of compounds related to 3-Methyl-2,6-dinitrobenzonitrile, like 2,6-dinitrobenzonitrile, were determined by Britton and Cramer (1996), providing insights into molecular interactions and structural characteristics (D. Britton, C. Cramer, 1996).

Thermochemistry Studies

Zaitseva et al. (2015) conducted a benchmark thermochemistry study on methylbenzonitriles, which are structurally similar to 3-Methyl-2,6-dinitrobenzonitrile. This study included gas-phase enthalpies of formation and vaporization enthalpies, contributing to a better understanding of the thermochemical properties of such compounds (K. Zaitseva et al., 2015).

Groundwater Contamination Analysis

Godejohann et al. (2009) explored the use of 1H-NMR and HPLC-SPE-NMR/TOF-MS for analyzing xenobiotic contaminants in groundwater, including 3,5-dinitrobenzonitrile, a compound structurally related to 3-Methyl-2,6-dinitrobenzonitrile (M. Godejohann et al., 2009).

Meisenheimer Complex Formation

Foreman and Foster (1969) discussed the formation of Meisenheimer-type σ-complexes with 3,5-dinitrobenzonitrile, indicating important aspects of its reactivity and interaction with nucleophiles (M. I. Foreman, R. Foster, 1969).

Supramolecular Assembly

Pedireddi, Prakashareddy, and Arora (2003) examined the co-crystallization of 3,5-dinitrobenzamide and 3,5-dinitrobenzonitrile, demonstrating an additive assembly in the formed molecular complex (V. Pedireddi, J. Prakashareddy, K. Arora, 2003).

properties

IUPAC Name

3-methyl-2,6-dinitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c1-5-2-3-7(10(12)13)6(4-9)8(5)11(14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFIKVZNVDFMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2,6-dinitrobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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